2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide
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Description
2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17360725 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the process involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the sm cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various organic compounds .
Result of Action
The sm cross-coupling reaction, which similar compounds participate in, is known for its ability to form carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that similar compounds might also exhibit stability under a variety of conditions.
Biological Activity
The compound 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide (commonly referred to as DMAC derivative) exhibits significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C20H25NO5
- Molecular Weight : 359.42 g/mol
- CAS Number : 139-76-4
- Physical State : Solid at room temperature with a melting point of approximately 124 °C .
The biological activity of this compound can be attributed to its structural components that interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the virulence of pathogenic bacteria by disrupting their enzymatic functions .
- Receptor Binding : It exhibits affinity for specific receptors, which may modulate physiological responses. For example, it has been noted to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, mimicking NAD+ substrates and thereby influencing metabolic processes .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the DMAC derivative:
Case Study 1: Enzymatic Inhibition
A study investigated the inhibitory effects of the DMAC derivative on various bacterial toxins. Results indicated that it significantly reduced the activity of Mono-ADP-ribosyltransferase with an IC50 value ranging from 87 nM to 484 μM depending on the specific toxin . This suggests potential therapeutic applications in treating infections caused by toxin-producing bacteria.
Case Study 2: Dermal Absorption and Toxicity
Research conducted on dermal absorption showed that DMAC vapor was absorbed significantly through human skin, with a mean absorption rate estimated at 40.4% . This raises considerations for occupational exposure limits and safety protocols when handling the compound.
Case Study 3: Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-22(2)20(24)13-14-5-8-16(9-6-14)21-19(23)12-15-7-10-17(25-3)18(11-15)26-4/h5-11H,12-13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFHWYGLXHTANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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